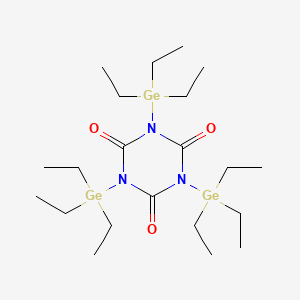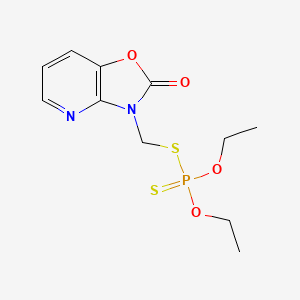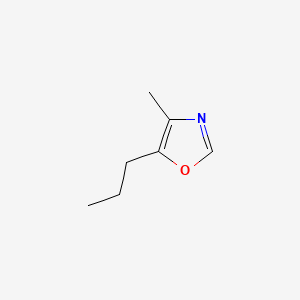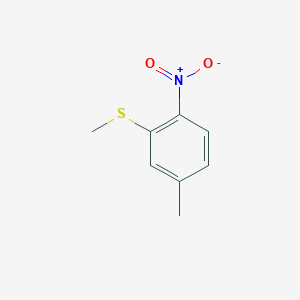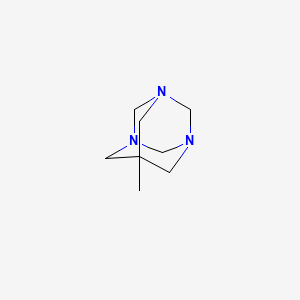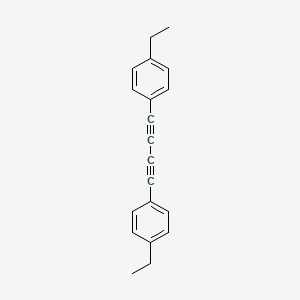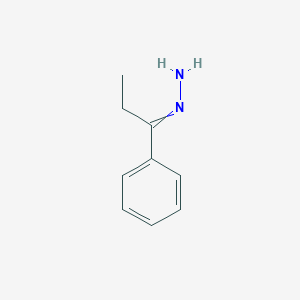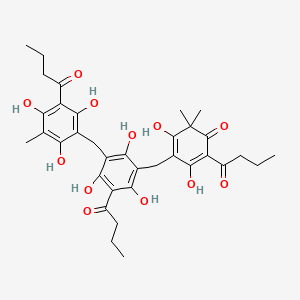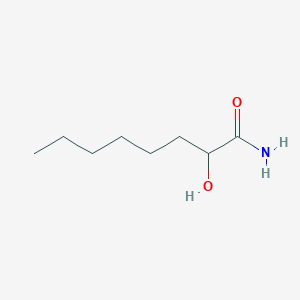
2-Hydroxyoctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated amide, characterized by the presence of both a hydroxyl group (-OH) and an amide group (-CONH2) attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctanamide can be synthesized through several methods. One common approach involves the hydroxylation of octanamide. This process typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group to the octanamide molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyoctanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanamide.
Reduction: The amide group can be reduced to form an amine, yielding 2-hydroxyoctylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Octanamide.
Reduction: 2-Hydroxyoctylamine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Hydroxyoctanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 2-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
2-Hydroxyhexanamide: Similar structure but with a shorter carbon chain.
2-Hydroxydecanamide: Similar structure but with a longer carbon chain.
Octanamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxyoctanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical reactivity and potential for diverse applications. Its specific chain length also influences its physical properties and interactions with other molecules.
Propriétés
Numéro CAS |
28870-09-9 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(10)8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
Clé InChI |
SLQVRRTZDSTHAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
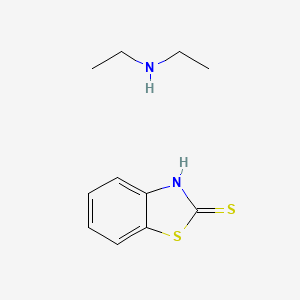
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
